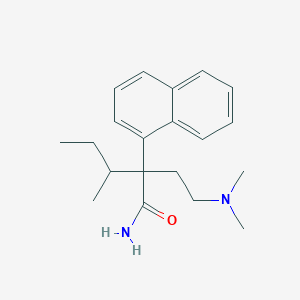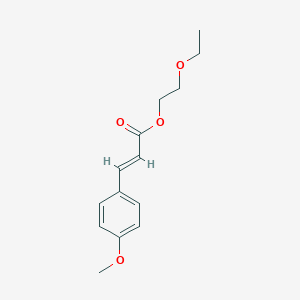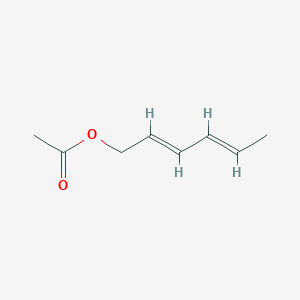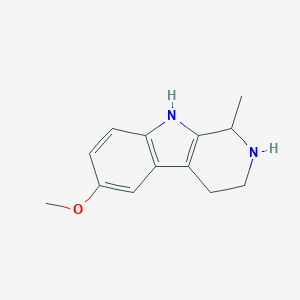
1-Heptadecanol
概要
説明
. ヘプタデカノールは、室温で固体で、融点は約54℃の長い鎖のアルコールです . この化合物は、その独特の特性により、さまざまな産業用途で広く使用されています。
2. 製法
合成経路と反応条件: ヘプタデカノールは、水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤を用いて、ヘプタデカン酸 (マルガリン酸) を還元することで合成できます . この反応は通常、制御された温度条件下で、テトラヒドロフラン (THF) などの不活性溶媒中で行われます。
工業生産方法: 産業的には、ヘプタデカノールは、ヘプタデカン酸またはそのエステルの水素化によって製造されることが多いです。 このプロセスでは、パラジウムやニッケルなどの金属触媒が、高圧および高温下で使用されます .
準備方法
Synthetic Routes and Reaction Conditions: 1-Heptadecanol can be synthesized through the reduction of heptadecanoic acid (margaric acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of heptadecanoic acid or its esters. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature .
化学反応の分析
反応の種類: ヘプタデカノールは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの酸化剤を用いることで、ヘプタデカン酸に酸化されます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)、その他の酸化剤。
還元: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄)。
置換: 酸クロリド、ハロアルカン、その他の試薬。
主要な生成物:
酸化: ヘプタデカン酸。
還元: ヘプタデカン。
置換: さまざまなエステル、エーテル、その他の誘導体。
科学的研究の応用
ヘプタデカノールは、次のような科学研究において幅広い用途があります。
作用機序
ヘプタデカノールの作用機序は、脂質膜との相互作用とその膜流動性を調節する能力に関係しています . ヘプタデカノールは脂質二重層に組み込まれ、膜の物理的特性に影響を与え、さまざまな細胞プロセスに影響を与えます . さらに、その長い疎水性鎖により、タンパク質やその他の生体分子の疎水性領域と相互作用することができます .
類似の化合物:
1-ヘキサデカノール (C₁₆H₃₄O): 構造が似ていますが、炭素原子が1つ少ない。
1-オクタデカノール (C₁₈H₃₈O): 構造が似ていますが、炭素原子が1つ多い。
1-ノナデカノール (C₁₉H₄₀O): 構造が似ていますが、炭素原子が2つ多い.
独自性: ヘプタデカノールは、その特定の鎖長により、より短い鎖およびより長い鎖のアナログと比較して、独特の物理的および化学的特性を持っています . その融点、溶解度、脂質膜との相互作用は、その鎖長によって影響を受け、研究や産業における特定の用途に適しています .
類似化合物との比較
1-Hexadecanol (C₁₆H₃₄O): Similar in structure but with one less carbon atom.
1-Octadecanol (C₁₈H₃₈O): Similar in structure but with one more carbon atom.
1-Nonadecanol (C₁₉H₄₀O): Similar in structure but with two more carbon atoms.
Uniqueness: 1-Heptadecanol is unique due to its specific chain length, which provides distinct physical and chemical properties compared to its shorter and longer chain analogs . Its melting point, solubility, and interaction with lipid membranes are influenced by its chain length, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
heptadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQYKNQRPGWPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051460 | |
| Record name | Heptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline lump; [Alfa Aesar MSDS] | |
| Record name | 1-Heptadecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000261 [mmHg] | |
| Record name | 1-Heptadecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1454-85-9, 52783-44-5 | |
| Record name | 1-Heptadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecanol (mixed primary isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052783445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Heptadecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEPTADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3IL85TMCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of heptadecanol?
A1: Heptadecanol has a molecular formula of C17H36O and a molecular weight of 256.47 g/mol.
Q2: Does spectroscopic data provide information about the structure of heptadecanol?
A: Yes, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial in elucidating the structure of heptadecanol. NMR helps determine the carbon and hydrogen framework, while MS provides information about the molecular mass and fragmentation pattern, confirming its identity. []
Q3: How does heptadecanol perform under high pressure?
A: Differential thermal analysis (DTA) studies reveal that under high pressure (up to 250 MPa), heptadecanol exhibits a transition to a rotator phase before melting. This rotator phase's existence range expands with increasing pressure. Interestingly, unlike long-chain n-paraffins, the phase transition lines of heptadecanol diverge with increasing pressure, and no triple point is observed. []
Q4: Can heptadecanol be used in membrane technology?
A: Yes, heptadecanol can be utilized as a conditioning agent in integrally skinned asymmetric polyimide membranes. These membranes find application in nanofiltration processes, particularly in the presence of organic solvents. []
Q5: Does heptadecanol exhibit any catalytic properties?
A: While heptadecanol itself may not be a catalyst, research indicates its potential role in influencing catalytic processes. For example, in the pyrolysis of olive pomace, using marble sludge (rich in calcium compounds) as a catalyst led to the formation of bio-oil containing heptadecanol, suggesting its involvement in the complex reactions occurring during pyrolysis. []
Q6: Have there been any computational studies on heptadecanol?
A: While specific computational studies focusing solely on heptadecanol might be limited in the provided research, related studies shed light on its behavior. For example, molecular modeling studies on similar long-chain alcohols illustrate the impact of chain length and chirality on their molecular packing and interactions. []
Q7: How does the structure of heptadecanol relate to its properties?
A: The long hydrophobic chain of 17 carbon atoms and the terminal hydroxyl group in heptadecanol dictate its physical properties like melting point and water solubility. The presence of the hydroxyl group allows for intermolecular hydrogen bonding, influencing its behavior in monolayers and its interaction with water molecules. [, ]
Q8: What analytical techniques are commonly used to characterize heptadecanol?
A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying heptadecanol in complex mixtures. It separates the different components of the mixture based on their volatility and then identifies them based on their mass-to-charge ratio. This technique has been used to identify heptadecanol in essential oils, plant extracts, and other natural product mixtures. [, , , , , , , , , ]
Q9: How is heptadecanol quantified in a sample?
A: A study developed and validated a gas chromatography/mass spectrometry method for the determination of α- and ß-2,7,11-cembratriene-4,6-diols in tobacco using heptadecanol as an internal standard. This highlights its utility in analytical method development and validation for quantifying other compounds. []
Q10: What is the role of High-Performance Liquid Chromatography (HPLC) in analyzing heptadecanol?
A: While GC-MS is commonly used, researchers have developed a novel reversed-phase HPLC method with a refractive index detector for determining trace levels of unsulfated alcohols, including heptadecanol, in Sodium Lauryl Sulfate raw material. This method offers a valuable alternative for analyzing heptadecanol, especially in specific applications where HPLC might be more suitable. []
Q11: What are the applications of heptadecanol?
A11: Heptadecanol finds diverse applications, including:
- Evaporation Control: It is a key component in formulations designed to reduce water evaporation from reservoirs and lakes. []
- Cosmetics and Pharmaceuticals: As a fatty alcohol, it is used as an emollient, emulsifier, and thickening agent in various formulations. [, ]
- Research: It serves as a model compound in studies investigating monolayer behavior, surface properties, and phase transitions. [, , , ]
- Agriculture: Research suggests its potential as a biopesticide due to its antifeedant activity against certain insect pests. [, ]
- Food Industry: It has been identified as a potential flavor marker precursor in coffee fermentation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
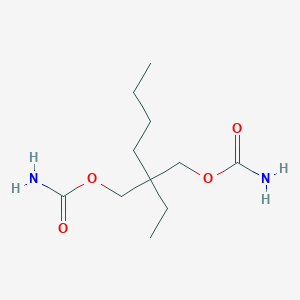
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
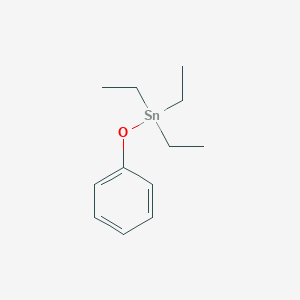
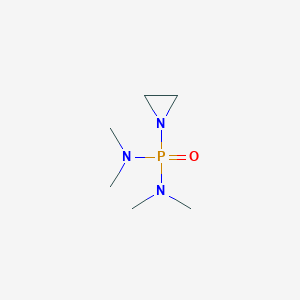


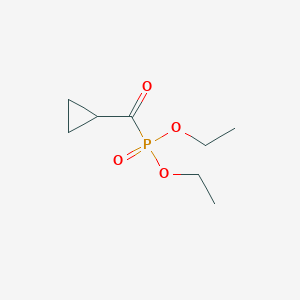
![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)
